molecular formula C22H26N2O3S B3965370 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3965370
M. Wt: 398.5 g/mol
InChI Key: JAPUFXWPQOLQJE-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a unique combination of functional groups:

  • Dimethylaminoethyl side chain: Enhances solubility and influences pharmacokinetics through basic nitrogen .
  • Thien-2-ylcarbonyl moiety: A heterocyclic acyl group that modulates electronic properties and binding interactions .

Its structural complexity underpins its utility in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric effects are critical. Synthetic routes typically involve multi-step reactions, including condensation and cyclization steps .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-14(2)15-7-9-16(10-8-15)19-18(20(25)17-6-5-13-28-17)21(26)22(27)24(19)12-11-23(3)4/h5-10,13-14,19,26H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPUFXWPQOLQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Observed Properties

Compound Name Substituents/Modifications Key Properties References
Target Compound Thien-2-ylcarbonyl, 4-isopropylphenyl, dimethylaminoethyl High selectivity in enzyme inhibition; moderate logP (~3.2)
(E)-[1-[2-(Dimethylamino)ethyl]-4,5-dioxo-2-(4-methoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate Methoxyphenyl, phenylmethanolate core Reduced metabolic stability due to ester group
1-[2-(Diethylamino)ethyl]-5-(4-(dimethylamino)phenyl)-4-(4-ethoxy-3-methylbenzoate)-3-hydroxy Diethylamino group, ethoxybenzoate Increased lipophilicity (logP ~3.8); altered ADME profile
1-[2-(Dimethylamino)ethyl]-4-(3-methoxybenzoyl)-3-hydroxy-pyrrolone Methoxybenzoyl instead of thienylcarbonyl Lower binding affinity to kinase targets (~30% reduction)
1-(2-(Dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one Thiazolecarbonyl, ethoxyphenyl Enhanced cytotoxicity in cancer cell lines (IC₅₀ = 1.2 μM)

Key Findings:

  • Acyl Group Impact : Replacing thienylcarbonyl with benzoyl (e.g., methoxybenzoyl in ) reduces electron-withdrawing effects, decreasing binding affinity to kinases. Thiazolecarbonyl () introduces nitrogen-based hydrogen bonding, enhancing cytotoxicity.
  • Aminoalkyl Side Chains: Diethylamino groups () increase lipophilicity compared to dimethylamino, improving membrane permeability but risking higher off-target effects.
  • Aromatic Substitutions : Chlorophenyl () or fluorophenyl () groups enhance halogen bonding but may reduce solubility.

Pharmacological and Physicochemical Comparisons

Key Findings:

  • logP and Solubility : The target compound balances moderate lipophilicity (logP 3.2) with acceptable solubility, optimizing bioavailability .
  • Potency : Thienylcarbonyl-containing analogs (target compound, ) consistently show lower IC₅₀ values, underscoring the importance of heterocyclic acyl groups in potency.

Biological Activity

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered interest for its potential biological activities. This compound features a pyrrolone core structure, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of approximately 398.5 g/mol. The compound's structure includes a dimethylaminoethyl side chain and several aromatic substituents, which may influence its biological interactions.

PropertyDescription
Molecular FormulaC22H26N2O3SC_{22}H_{26}N_{2}O_{3}S
Molecular Weight398.5 g/mol
IUPAC Name1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
CAS Number608503-42-0

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:

1. Enzyme Interaction:
The compound may inhibit or activate specific enzymes, thereby modulating biochemical pathways.

2. Receptor Modulation:
It can interact with various receptors, influencing cellular signaling and physiological responses.

3. Pathway Modulation:
The compound may affect cellular signaling pathways, contributing to its overall biological effects.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results across several areas:

Antimicrobial Activity

Studies have indicated that compounds similar to 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi in vitro, suggesting potential applications in treating infections.

Antioxidant Activity

Research has demonstrated that related compounds possess antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property can play a significant role in preventing cellular damage linked to various diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of the pyrrolone structure against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, revealing that some derivatives exhibited comparable or superior activity to conventional antibiotics .

Study 2: Antioxidant Properties

In another study, the antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced DPPH radicals, showcasing their potential as therapeutic agents in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrrol-2-one derivatives with aryl/heteroaryl substituents?

  • Answer : Base-assisted cyclization is a key strategy. For example, 1,5-dihydro-2H-pyrrol-2-ones are synthesized via cyclization of hydroxy-pyrrolone precursors with aromatic amines or phenols under mild basic conditions (e.g., KOH in ethanol at 40–45°C) . Substituent compatibility must be validated, as electron-withdrawing groups (e.g., 4-chlorophenyl) may require adjusted reaction times or catalysts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Multi-spectroscopic techniques are essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 5.71 ppm for the pyrrolone H4 proton in similar compounds) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 366.0719, observed 366.0717) .
  • FTIR : Confirms carbonyl (1666–1650 cm⁻¹) and hydroxyl (3087–2854 cm⁻¹) stretches .

Q. What purification methods are effective for pyrrol-2-one derivatives?

  • Answer : Column chromatography (silica gel, toluene/Et₂O eluent) is standard. Recrystallization from ethanol or ether is used for solids, with yields ranging 46–75% depending on substituent steric/electronic effects .

Advanced Research Questions

Q. How do reaction conditions (solvent, base, temperature) influence cyclization efficiency?

  • Answer :

  • Solvent : Ethanol is preferred for its polarity and ability to stabilize intermediates. Trace water in "anhydrous" solvents can unexpectedly accelerate cyclization .
  • Base : KOH (0.5 equiv.) at 40–45°C minimizes side reactions (e.g., hydrolysis of thienylcarbonyl groups) .
  • Monitoring : TLC (toluene/Et₂O, 1:2) ensures reaction progression without over-degradation .

Q. What computational tools are used to predict/reactivity or optimize this compound’s synthesis?

  • Answer : DFT studies (e.g., Gaussian 09) model transition states for cyclization steps, while TDDFT predicts electronic spectra for structure validation. These methods help rationalize substituent effects on reaction barriers .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Answer : Dynamic effects like tautomerism or rotational barriers (e.g., hindered thiophene rotation) may cause unexpected splitting. Variable-temperature NMR or NOESY experiments clarify such ambiguities .

Q. What strategies address low yields in aryl-substituted pyrrol-2-one syntheses?

  • Answer :

  • Substituent tuning : Bulky groups (e.g., 4-isopropylphenyl) may sterically hinder cyclization; use milder bases (e.g., NaHCO₃) or microwave-assisted heating .
  • Catalyst optimization : Palladium/copper systems improve coupling steps for precursors (e.g., propargylamines with acyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.